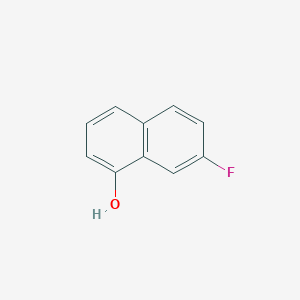

7-Fluoronaphthalen-1-ol

Descripción general

Descripción

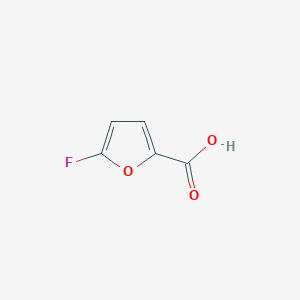

7-Fluoronaphthalen-1-ol is a chemical compound that is part of the naphthalene family, characterized by a fluorine atom attached to the seventh position of the naphthalene ring and a hydroxyl group at the first position. This structure is a key intermediate in various chemical syntheses and reactions, particularly in the pharmaceutical and materials science fields.

Synthesis Analysis

The synthesis of compounds related to 7-Fluoronaphthalen-1-ol involves various chemical reactions. For instance, the preparation of a novel ligand related to the naphthalene structure was achieved by reacting 3-(2-chloro-4-fluorophenyl)-7-hydroxycoumarin with 1,2-dicyano-3-nitrobenzen in dry DMF, using K2CO3 as the base . Another practical synthesis method for a derivative of 7-Fluoronaphthalen-1-ol, specifically 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, was reported using a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction followed by deprotection with HCl gas . This method is notable for its scalability and reduced toxicity compared to previous methods.

Molecular Structure Analysis

The molecular structure of compounds related to 7-Fluoronaphthalen-1-ol can be quite complex, with various substituents affecting the overall geometry and properties. For example, the crystal structure of a related compound, (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, exhibits axial chirality and forms a stripe structure with alternating R- and S-columns in the crystal lattice, stabilized by hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of 7-Fluoronaphthalen-1-ol derivatives can lead to interesting rearrangements and transformations. For instance, a flash vacuum pyrolytic reaction involving a 7-methyl-1H-indenylideneethenone intermediate resulted in the formation of acenaphthylen-4-ol, showcasing the dynamic behavior of these compounds under high-temperature conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoronaphthalen-1-ol and its derivatives are influenced by the presence of fluorine and other substituents. The electrochemical and spectroelectrochemical properties of phthalocyanines substituted with halogenated coumarinoxy groups, which are structurally related to 7-Fluoronaphthalen-1-ol, were studied, revealing significant differences in aggregation and redox properties compared to their β-substituted counterparts . These properties are crucial for applications in materials science and electronics.

Aplicaciones Científicas De Investigación

1. Fungal Metabolism Studies

7-Fluoronaphthalen-1-ol and its derivatives have been studied in the context of fungal metabolism. For instance, Cerniglia et al. (1984) investigated the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, revealing that the presence of a fluoro substituent influences the metabolic pathways and products, such as various hydroxylated derivatives and glucoside, sulfate, and glucuronic acid conjugates (Cerniglia, Miller, Yang, & Freeman, 1984).

2. Chemical Synthesis Improvements

The development of new synthetic routes for compounds containing 7-fluoronaphthalen-1-ol has been a focus of research, improving practicality and reducing toxicity. For example, Magano et al. (2008) described a practical and scalable synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride, highlighting advancements in the efficient and safe synthesis of such compounds (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).

3. Enantioselective Sensing

Research by Mei and Wolf (2004) explored the use of a chiral fluorosensor derived from 1,8-diacridylnaphthalene, a compound related to 7-fluoronaphthalen-1-ol, for enantioselective sensing of various chiral carboxylic acids. This demonstrates the potential of 7-fluoronaphthalen-1-ol derivatives in analytical chemistry, especially in detecting and distinguishing chiral compounds (Mei & Wolf, 2004).

4. Optical Spectroscopy

The optical properties of fluoronaphthalene derivatives, like 7-fluoronaphthalen-1-ol, have been examined for their potential in spectroscopy. Majewski, Plusquellic, and Pratt (1989) investigated the rotationally resolved fluorescence excitation spectrum of 1-fluoronaphthalene, which can provide insights into the structural and dynamic aspects of such molecules (Majewski, Plusquellic, & Pratt, 1989).

5. Pharmaceutical Impurity Analysis

In pharmaceutical research, 7-fluoronaphthalen-1-ol derivatives have been studied for their role as impurities. Karagiannidou, Bekiari, and Vastardi (2015) developed a method for the analysis of 1-fluoronaphthalene, a key starting material in the synthesis of certain pharmaceuticals, highlighting its importance in ensuring the safety and purity of drugs (Karagiannidou, Bekiari, & Vastardi, 2015).

Mecanismo De Acción

Pharmacokinetics

Its physicochemical properties such as its molecular weight (16216 g/mol) and predicted solubility suggest that it may have reasonable bioavailability.

Action Environment

The action, efficacy, and stability of 7-Fluoronaphthalen-1-ol can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as suggested by the recommended storage conditions . Furthermore, its efficacy and action could be influenced by the pH and the presence of other molecules in its environment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with 7-Fluoronaphthalen-1-ol are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

7-fluoronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFANNCFXNHKKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)F)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1342830.png)